

Application Notes and Protocols: Real-World Evidence Studies on Naldemedine Utilization

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Compound of Interest

Compound Name: Naldemedine

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These application notes provide a comprehensive overview of real-world evidence (RWE) studies concerning the utilization of **naldemedine** for the treatment of opioid-induced constipation (OIC). The data and protocols summarized herein are intended to offer insights into the effectiveness, safety, and practical application of **naldemedine** in diverse patient populations outside the controlled environment of clinical trials.

Introduction

Naldemedine is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.[1][2][3][4] As a derivative of naltrexone, its chemical structure limits its ability to cross the blood-brain barrier.[2] Real-world evidence is crucial for understanding the performance of **naldemedine** in routine clinical practice, particularly in patients with multiple comorbidities and polypharmacy, who are often underrepresented in pivotal clinical trials.

Quantitative Data from Real-World Studies

The following tables summarize key quantitative data from various real-world evidence studies on **naldemedine** utilization.

Table 1: Efficacy of Naldemedine in Real-World Settings

Study Population	N	Primary Efficacy Endpoint	Results	Citation
Cancer patients in palliative care	204	Spontaneous bowel movement (SBM) within 24 hours	71.6% of patients experienced an SBM.	
Cancer patients in clinical practice	149	Increase in number of defecations in 7 days	Median number of defecations increased from 3 to 6 ($p < 0.0001$). 65.7% of patients were responders.	
Cancer patients (retrospective chart review)	255	At least three bowel movements per week	79.6% of patients achieved at least three bowel movements per week.	
Adults with chronic non-cancer pain	2110	Reduction in hospitalizations	30% of patients showed a reduction in hospitalizations per patient per year. This was more pronounced in older adults (37%).	

Elderly cancer patients (≥75 years)	60	Response rate	68.3% response rate, with a significant increase in defecation frequency (p < 0.0001).
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Table 2: Safety and Tolerability of Naldemedine in Real-World Settings

Study Population	N	Most Common Adverse Events	Incidence Rate	Citation
Cancer patients in palliative care	204	Diarrhea, Abdominal Pain	Diarrhea: 17.6%, Abdominal Pain: 5.4%	
Cancer patients in clinical practice	149	Diarrhea	38.2%	
Cancer patients (retrospective chart review)	258	Diarrhea, Abdominal Pain	Diarrhea: 29.4%, Abdominal Pain: 4.1%	
Adults with chronic non-cancer pain	2110	Not specified in detail, but potential drug-drug interactions with CYP3A4 inducers/inhibitors were infrequent.	Infrequent	
Elderly cancer patients (≥75 years)	60	Diarrhea	45% (92.6% were Grade 1 or 2)	

Table 3: Patient Demographics in Naldemedine Real-World Studies

| Study Population | N | Median Age (years) | Gender Distribution (% Female) | Key Comorbidities/Characteristics | Citation | |---|---|---|---|---| | Cancer patients in palliative care | 204 | 63 | 49.5% | Lung cancer (23.5%), GI cancer (13.7%), Urological cancer (9.3%) | | | Cancer patients in clinical practice | 149 | 72 | 40.3% | Poor performance status (PS \geq 3) in 47.6% of patients. | | | Adults with chronic non-cancer pain | 2110 | 56 | 66% | Hypertension (57%), Diabetes (36%), Chronic pulmonary disease (25%), Polypharmacy (76%) | | |

Experimental Protocols

The methodologies for the cited real-world evidence studies are detailed below. These protocols are observational and retrospective in nature, reflecting the real-world application of **naldemedine**.

Protocol 1: Multicenter, Retrospective Study in Cancer Patients

- **Objective:** To assess the efficacy and safety of **naldemedine** for OIC in patients with cancer in a real-world clinical practice setting.
- **Study Design:** A multicenter, retrospective study was conducted across 10 Japanese institutions.
- **Patient Population:** 149 adult patients with cancer and OIC who were prescribed **naldemedine** between June 2017 and August 2019.
- **Data Collection:** Data on the number of defecations 7 days before and after the initiation of **naldemedine** were collected from electronic medical records. Patient characteristics, including age, gender, performance status, and opioid dosage, were also recorded.
- **Efficacy Assessment:** The primary efficacy outcome was the change in the median number of defecations per week. Responders were also identified based on predefined criteria.
- **Safety Assessment:** Adverse events were collected and graded according to standard terminology.

- **Statistical Analysis:** The Wilcoxon signed-rank test was used to compare the number of defecations before and after **naldemedine** administration. Multivariate logistic regression was performed to identify factors correlated with the effect of **naldemedine**.

Protocol 2: Real-World Registry Study in Palliative Care

- **Objective:** To evaluate the safety and effectiveness of **naldemedine** for OIC in a real-world oncology and palliative care setting.
- **Study Design:** A real-world registry study conducted across 14 hospital palliative care teams and inpatient units in Japan.
- **Patient Population:** 204 consecutive cancer patients who received **naldemedine** for OIC between April and December 2018.
- **Data Collection:** Patients were observed for 7 days. Data on spontaneous bowel movements (SBMs) were collected. Adverse events with a possible or stronger causal relationship to **naldemedine** were recorded.
- **Efficacy Assessment:** The primary outcome was the proportion of patients experiencing an SBM within 24 hours of the first **naldemedine** dose. The change in the frequency of SBMs per week was a secondary outcome.
- **Safety Assessment:** Adverse events were reported according to the Common Terminology Criteria for Adverse Events (CTCAE) ver 4.0.
- **Statistical Analysis:** Descriptive statistics were used to summarize the data. The proportion of patients meeting the primary outcome was calculated with a 95% confidence interval.

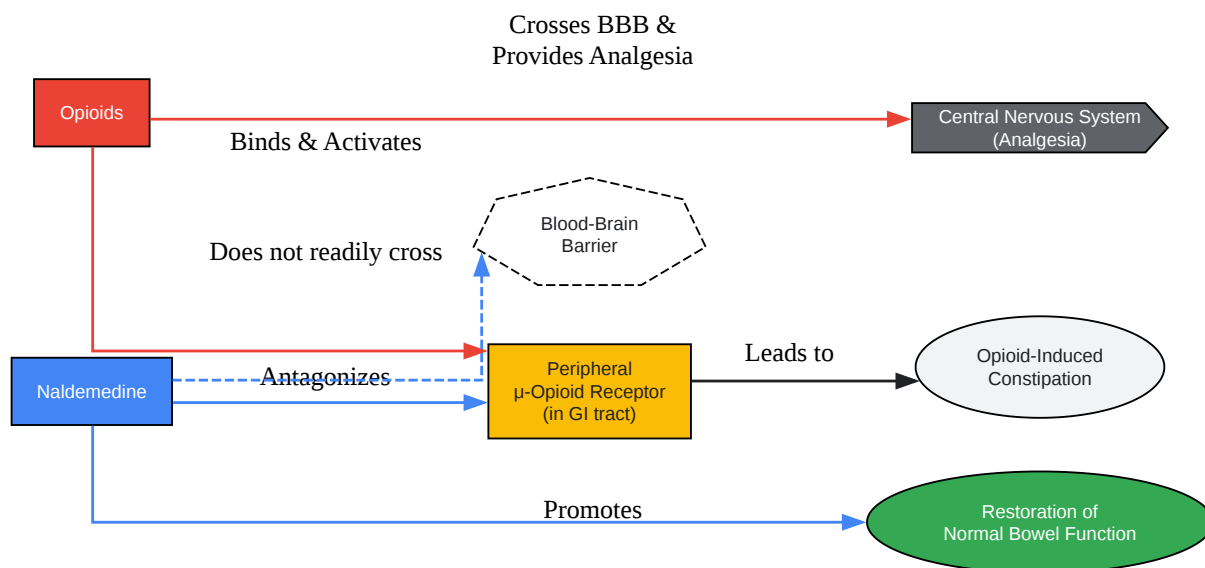
Protocol 3: Retrospective Database Analysis in Chronic Non-Cancer Pain

- **Objective:** To describe the use of **naldemedine** in a real-world US setting, focusing on clinical characteristics, comorbidities, co-prescribed medications, and healthcare resource utilization (HCRU).

- **Study Design:** A retrospective analysis of data from the Merative™ MarketScan® Commercial and Medicare Databases from 2017 to 2022.
- **Patient Population:** 2,110 **naldemedine** users aged ≥ 30 years on chronic opioid therapy for non-cancer pain.
- **Data Collection:** The study extracted demographic and clinical characteristics, co-prescribed medications, and HCRU data. The index date was the date of the first **naldemedine** prescription.
- **Efficacy Assessment:** The primary outcome was the change in HCRU, specifically the rate of hospitalizations per patient per year before and after **naldemedine** initiation.
- **Safety Assessment:** The frequency of potential drug-drug interactions with CYP3A4 inducers or inhibitors was evaluated.
- **Statistical Analysis:** Descriptive statistics were used to characterize the study cohort. Subgroup analyses were performed for patients aged ≥ 65 years.

Visualizations

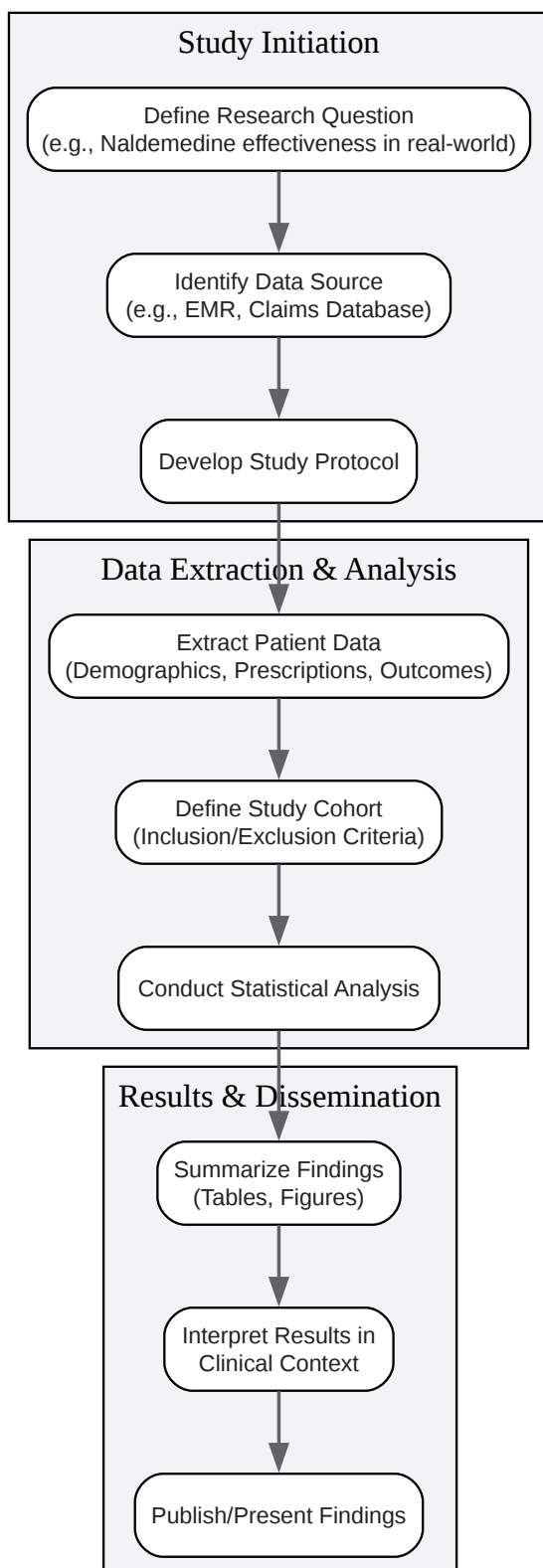
Naldemedine's Mechanism of Action



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Caption: **Naldemedine's** peripheral antagonism of mu-opioid receptors.

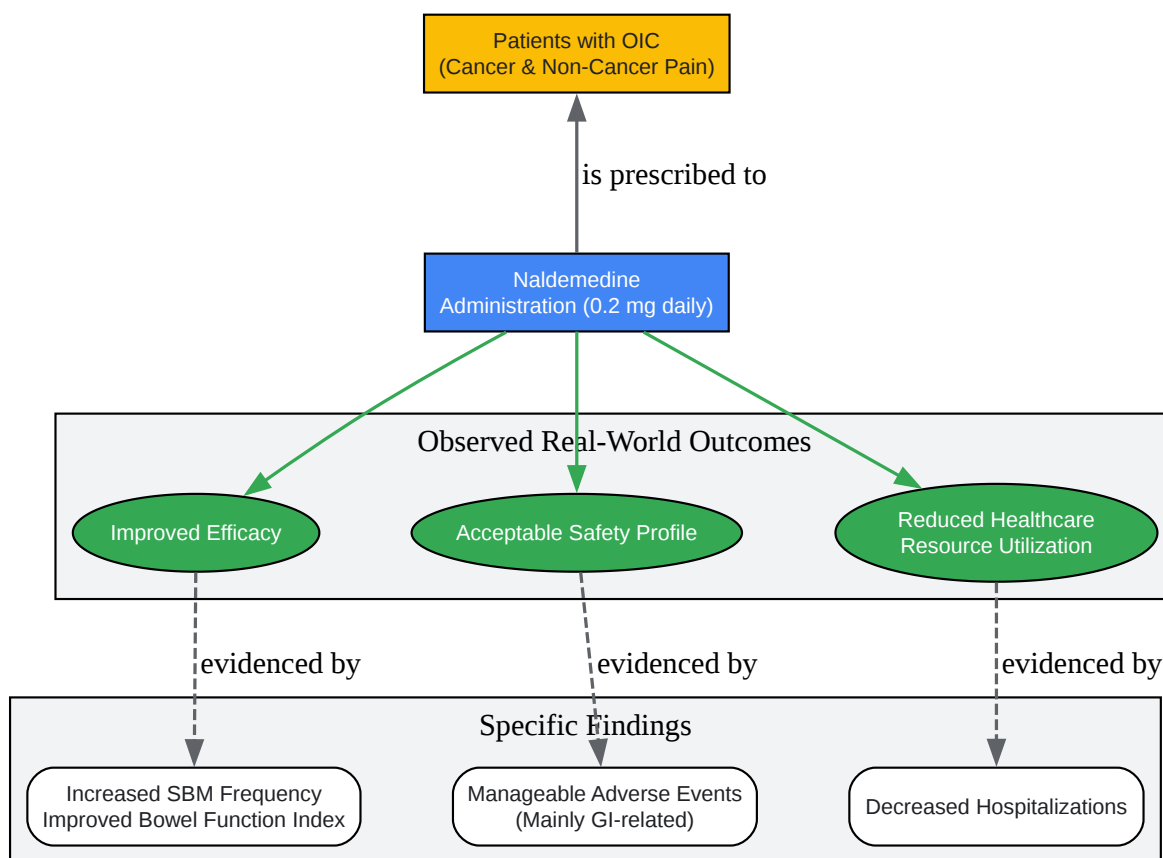
Real-World Evidence Study Workflow



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Caption: A typical workflow for a real-world evidence study.

Logical Relationship of Naldemedine Treatment Outcomes



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Caption: Logical flow from **naldemedine** use to real-world outcomes.

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